(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperidine ring, a thiophene ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Enone Moiety: The enone moiety can be formed through aldol condensation reactions involving an aldehyde and a ketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(E)-1-(3-hydroxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-1-7-13(9-10)12(15)6-5-11-4-2-8-16-11/h2,4-6,8,10,14H,1,3,7,9H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEZBSHGSVJGKH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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